

Ternary Complex Formation of a PROTAC FLT3 Degrader: A Technical Guide

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Compound of Interest		
Compound Name:	PROTAC FLT-3 degrader 4	
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This in-depth technical guide provides a comprehensive overview of the formation of the ternary complex by a representative FMS-like tyrosine kinase 3 (FLT3) PROTAC degrader. This guide is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Introduction to FLT3 and PROTAC Technology

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][3][4] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival.[3][4]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[5][6] A PROTAC consists of a ligand that binds to the target protein (in this case, FLT3), another ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two.[5] The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein.[7][8][9]

This guide will focus on a representative CRBN-based FLT3 PROTAC, herein referred to as "FLT3 Degrader 4," to illustrate the principles and methodologies for characterizing its ternary



complex formation and downstream effects.

Quantitative Data on FLT3 Degrader 4

The efficacy of a PROTAC is dependent on several key quantitative parameters that describe its ability to bind its targets and facilitate the formation of a productive ternary complex. The following tables summarize the key in vitro and in-cell data for a representative FLT3 degrader.

Parameter	Value	Cell Line	Reference
IC50	39.9 nM	MV4-11	[10]
169.9 nM	MOLM-13	[10]	
DC50	7.4 nM	MV4-11	[10]
20.1 nM	MOLM-13	[10]	
Dmax	>90%	MV4-11	[11]

- IC50 (Half-maximal inhibitory concentration): The concentration of the degrader that inhibits 50% of cell proliferation.
- DC50 (Half-maximal degradation concentration): The concentration of the degrader that induces 50% degradation of the target protein.
- Dmax (Maximum degradation): The maximum percentage of target protein degradation achieved.

Parameter	Value	Method	Reference
Binding Affinity (Kd) to FLT3	5 nM	SPR	
Binding Affinity (Kd) to CRBN	150 nM	SPR	
Cooperativity (α)	5	SPR	_



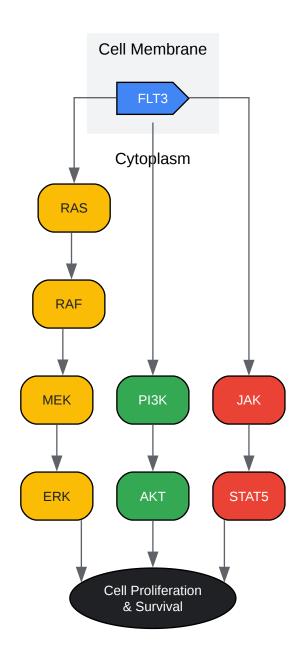
- Kd (Dissociation constant): A measure of the binding affinity between two molecules. A lower
 Kd indicates a stronger binding affinity.
- Cooperativity (α): A measure of how the binding of the PROTAC to one protein influences its binding to the other protein. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the formation of the ternary complex.

FLT3 Signaling Pathway and Mechanism of Action

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand (FLT3L) or through activating mutations, dimerizes and autophosphorylates.[2][3] This leads to the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and differentiation.[3][4][12] In AML, constitutive activation of these pathways drives leukemogenesis.[1][4]

The FLT3 PROTAC degrader induces the degradation of FLT3, thereby inhibiting these downstream signaling pathways. This leads to cell cycle arrest and apoptosis in FLT3-mutant AML cells.[10]



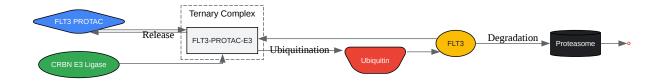


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Caption: Simplified FLT3 signaling pathway.

The PROTAC-mediated degradation of FLT3 follows a catalytic cycle. The PROTAC first binds to either FLT3 or the E3 ligase, forming a binary complex. This binary complex then recruits the other protein to form the key ternary complex. Within the ternary complex, the E3 ligase ubiquitinates FLT3, tagging it for degradation by the proteasome. The PROTAC is then released and can engage in another cycle of degradation.





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Caption: Catalytic cycle of PROTAC-mediated FLT3 degradation.

Experimental Protocols

Detailed below are representative protocols for the key experiments used to characterize the formation of the ternary complex and the degradation of FLT3.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to quantify the formation of the ternary complex in solution.

Methodology:

- Reagents:
 - Purified, tagged FLT3 protein (e.g., with a His-tag).
 - Purified, tagged CRBN/DDB1 E3 ligase complex (e.g., with a GST-tag).
 - Fluorescently labeled antibodies or binding partners for the tags (e.g., anti-His-Europium and anti-GST-APC).
 - FLT3 Degrader 4.
 - Assay buffer (e.g., PBS with 0.1% BSA).
- Procedure:



- 1. Prepare a solution containing the FLT3 protein and the anti-His-Europium antibody.
- 2. Prepare a solution containing the CRBN/DDB1 complex and the anti-GST-APC antibody.
- 3. In a microplate, combine the two solutions with varying concentrations of the FLT3 Degrader 4.
- 4. Incubate the plate at room temperature for 1-4 hours to allow for complex formation.
- 5. Measure the TR-FRET signal using a plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- Data Analysis:
 - Calculate the FRET ratio (665 nm / 620 nm).
 - Plot the FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative
 of ternary complex formation, where the signal decreases at high concentrations due to
 the "hook effect".[9]

Western Blotting for FLT3 Degradation

This protocol is a standard method to quantify the reduction in FLT3 protein levels following PROTAC treatment in cells.[13]

Methodology:

- Cell Culture and Treatment:
 - 1. Plate FLT3-mutant AML cells (e.g., MV4-11 or MOLM-13) at an appropriate density and allow them to adhere or stabilize overnight.
 - 2. Treat the cells with a range of concentrations of FLT3 Degrader 4 and a vehicle control (e.g., DMSO).
 - 3. Incubate for a predetermined time (e.g., 4, 8, 16, 24 hours).
- Cell Lysis and Protein Quantification:



- 1. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- 2. Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Immunoblotting:
 - Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
 - 2. Transfer the proteins to a PVDF or nitrocellulose membrane.
 - 3. Block the membrane and then incubate with a primary antibody specific for FLT3. Also, probe for a loading control (e.g., GAPDH or β-actin).
 - 4. Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.
 - 5. Visualize the protein bands using an appropriate detection system.
- Analysis:
 - Quantify the band intensities and normalize the FLT3 signal to the loading control.
 - Calculate the percentage of FLT3 degradation relative to the vehicle control.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity

SPR is a label-free technique used to measure the binding kinetics and affinities of the binary and ternary complexes in real-time.[14][15]

Methodology:

- Immobilization:
 - Immobilize the CRBN E3 ligase onto a sensor chip.
- Binary Interaction Analysis:



- Flow different concentrations of the FLT3 Degrader 4 over the chip to measure its binding to CRBN.
- 2. In a separate experiment, flow different concentrations of the FLT3 protein over a chip with immobilized degrader-CRBN complex or co-inject degrader and FLT3.
- Ternary Complex Analysis:
 - To measure the binding of FLT3 to the degrader-CRBN binary complex, pre-incubate a constant concentration of the degrader with varying concentrations of FLT3 and flow this over the CRBN-immobilized chip.
- Data Analysis:
 - Fit the sensorgram data to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) for each interaction.
 - Calculate the cooperativity factor (α) using the following equation: α = (Kd of PROTAC for CRBN * Kd of FLT3-PROTAC for CRBN) / (Kd of PROTAC for FLT3 * Kd of CRBN-PROTAC for FLT3).

Conclusion

The successful design and development of PROTAC degraders for targets such as FLT3 rely on a thorough understanding of the formation of the ternary complex. This guide has provided a framework for the characterization of a representative FLT3 degrader, including the key quantitative parameters, the underlying biological pathways, and detailed experimental protocols. By employing these methodologies, researchers can gain valuable insights into the structure-activity relationships of their PROTACs and accelerate the development of novel therapeutics for diseases such as AML.

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